molecular formula C10H9F3O B13591707 2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol

2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol

Cat. No.: B13591707
M. Wt: 202.17 g/mol
InChI Key: WCQSKAAKFYSLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol is an organic compound with the molecular formula C10H11F3O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propene-1-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propene-1-ol moiety. One common method is the aldol condensation reaction, where 4-(trifluoromethyl)benzaldehyde is reacted with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction mixture is then subjected to acidic workup to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymes, receptors, or other proteins involved in various biological pathways .

Comparison with Similar Compounds

  • 2-[4-(Trifluoromethyl)phenyl]ethanol
  • 2-[4-(Trifluoromethyl)phenyl]propanoic acid
  • 4-(Trifluoromethyl)phenylmethanol

Comparison: Compared to these similar compounds, 2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol is unique due to the presence of the propene-1-ol moiety, which imparts additional reactivity and versatility in chemical synthesis. The trifluoromethyl group in all these compounds contributes to their enhanced lipophilicity and metabolic stability, making them valuable in various applications .

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol

InChI

InChI=1S/C10H9F3O/c1-7(6-14)8-2-4-9(5-3-8)10(11,12)13/h2-5,14H,1,6H2

InChI Key

WCQSKAAKFYSLBT-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.